molecular formula C21H27N3O B2576271 4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034378-49-7

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide

Cat. No.: B2576271
CAS No.: 2034378-49-7
M. Wt: 337.467
InChI Key: DKROHBZPBFCEPN-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling with a phenyl butanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often studied using biochemical and pharmacological assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c25-21(10-4-8-18-6-2-1-3-7-18)23-16-19-11-14-24(15-12-19)20-9-5-13-22-17-20/h1-3,5-7,9,13,17,19H,4,8,10-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKROHBZPBFCEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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